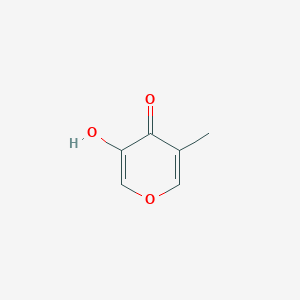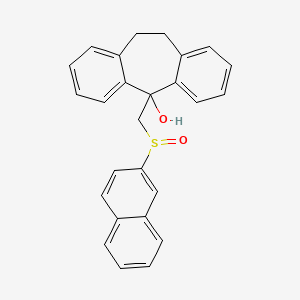
10,11-Dihydro-5-((2-naphthylsulfinyl)methyl)-5H-dibenzo(a,d)cyclohepten-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-Dihydro-5-((2-naphthylsulfinyl)methyl)-5H-dibenzo(a,d)cyclohepten-5-ol is a complex organic compound that belongs to the class of dibenzo cycloheptenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-5-((2-naphthylsulfinyl)methyl)-5H-dibenzo(a,d)cyclohepten-5-ol typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives and dibenzo cycloheptene precursors. Common synthetic routes may involve:
Step 1: Formation of the dibenzo cycloheptene core through cyclization reactions.
Step 2: Introduction of the naphthylsulfinyl group via sulfoxidation reactions.
Step 3: Final functionalization to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydro-5-((2-naphthylsulfinyl)methyl)-5H-dibenzo(a,d)cyclohepten-5-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the sulfinyl group to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Conditions may vary depending on the substituent being introduced, often involving catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce sulfides.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 10,11-Dihydro-5-((2-naphthylsulfinyl)methyl)-5H-dibenzo(a,d)cyclohepten-5-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to specific receptors: Modulating biological pathways.
Inhibiting enzymes: Affecting metabolic processes.
Altering cellular functions: Leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ol: Lacks the naphthylsulfinyl group.
5-((2-Naphthylsulfinyl)methyl)-5H-dibenzo(a,d)cyclohepten-5-ol: Similar structure but without the dihydro modification.
Uniqueness
10,11-Dihydro-5-((2-naphthylsulfinyl)methyl)-5H-dibenzo(a,d)cyclohepten-5-ol is unique due to the presence of both the naphthylsulfinyl and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
38306-18-2 |
|---|---|
Molecular Formula |
C26H22O2S |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(naphthalen-2-ylsulfinylmethyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol |
InChI |
InChI=1S/C26H22O2S/c27-26(18-29(28)23-16-15-19-7-1-2-10-22(19)17-23)24-11-5-3-8-20(24)13-14-21-9-4-6-12-25(21)26/h1-12,15-17,27H,13-14,18H2 |
InChI Key |
NJCDPKQDDDCXAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)(CS(=O)C4=CC5=CC=CC=C5C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


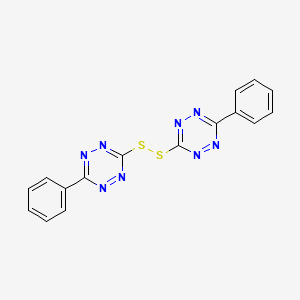

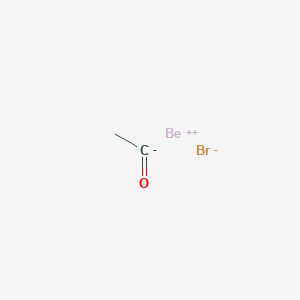


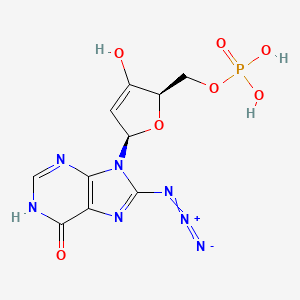
![2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]-](/img/structure/B14668613.png)

![1H-imidazo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B14668619.png)
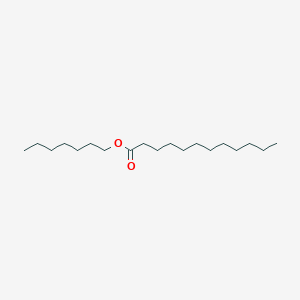
![1-[3-(Hexadecyloxy)phenyl]ethan-1-one](/img/structure/B14668628.png)
![4-[(2-methylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14668629.png)
![Trichloro[(trichlorogermyl)methyl]silane](/img/structure/B14668642.png)
